molecular formula C12H16N2 B3126581 (1,3-dimethyl-1H-indol-2-yl)-N-methylmethanamine CAS No. 335032-33-2

(1,3-dimethyl-1H-indol-2-yl)-N-methylmethanamine

Cat. No. B3126581
CAS RN: 335032-33-2
M. Wt: 188.27 g/mol
InChI Key: LCJQBWXWSMQFJQ-UHFFFAOYSA-N
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Description

“1-(1,3-dimethyl-1H-indol-2-yl)-Ethanone” or “2-Acetyl-1,3-dimethyl-1H-indole” is a chemical compound with the molecular formula C12H13NO . It is also known as Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)- .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChIKey for this compound is KMVJHDBDTPGOGY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 187.24 . The predicted melting point is 86-87 °C, and the predicted boiling point is 334.2±22.0 °C . The predicted density is 1.07±0.1 g/cm3 .

Scientific Research Applications

Neuroprotective and Immunomodulatory Effects

Research suggests that DMT may play a role in tissue protection, regeneration, and immunity, potentially mediated by sigma-1 receptors. DMT's function extends beyond its well-known psychotropic effects, involving cellular protective mechanisms that could contribute to medical therapies (Frecska et al., 2013).

Neuropharmacological Applications

DMT is recognized for its brief and intense psychedelic effects but is also implicated in various peripheral and central nervous system processes, possibly acting as a neurotransmitter. Its limited neurotoxicity, despite strong cardiovascular effects at high intravenous doses, makes DMT a potential tool for exploring brain function and treating mental health disorders (Carbonaro & Gatch, 2016).

Therapeutic Potential

Emerging evidence supports the therapeutic applications of DMT and ayahuasca (a brew containing DMT) in conditions such as anxiety, depression, and substance dependence. The safety profile and promising clinical outcomes highlight the need for further research to develop new psychiatric treatments (Rodrigues et al., 2019).

Biochemical Insights

DMT's role in inducing altered states of consciousness is well documented, but its metabolic profiling in human biofluids remains an underexplored area. The integration of metabonomics, specifically proton nuclear magnetic resonance (1H NMR) spectroscopy, into psychedelic research could provide significant insights into DMT's biological effects and mechanisms of action (Vilca-Melendez et al., 2021).

properties

IUPAC Name

1-(1,3-dimethylindol-2-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-10-6-4-5-7-11(10)14(3)12(9)8-13-2/h4-7,13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJQBWXWSMQFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-dimethyl-1H-indol-2-yl)-N-methylmethanamine

Synthesis routes and methods I

Procedure details

To 1,3-dimethyl-1H-indole-2-carboxaldehyde (13.0 g, 75 mmole) was added a solution of 2.0 M methylamine in methanol (150 mL, 300 mmole) and HOAc (4.3 mL, 75 mmole). The solution was stirred at RT for 4 hr, then was cooled to 0° C., and sodium cyanoborohydride (5.0 g, 80 mmole) was added portionwise over 5 min. The reaction was then allowed to warm to RT. After 16 hr, the reaction was concentrated under vacuum and the residue was taken up in Et2O. The solution was washed with 1.0 N NaOH then with brine, dried (Na2SO4), and concentrated to dryness. Flash chromatography on silica gel (95:5 CHCl3/methanol containing 5% NH4OH) gave the title compound (7.34 g, 52%) as a yellow oil: 1H NMR (400 MHz, CDCl3) δ 7.53 (d, J=7.8 Hz, 1 H), 7.26 (d, J=7.8 Hz, 1H), 7.20 (t, 1 H), 7.09 (t, 1 H), 3.88 (s, 2 H), 3.76 (s, 3 H), 2.46 (s, 3 H), 2.32 (s, 3 H), 1.36 (br s, 1 H).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
52%

Synthesis routes and methods II

Procedure details

Methylamine (0.53 mL, 13.1 mmol) was added to a solution of 1,3-dimethyl-1H indole-2-carbaldehyde (760 mg, 4.3 mmol) in methanol (15 mL) and stirred for 5 h. The mixture was cooled to 0° C. and sodium borohydride (159 mg, 4.3 mmol) added slowly. The mixture was warmed to rt and stirred overnight. Water (3 mL) was added slowly at 0° C. and evaporated to a paste. Water was added and the mixture extracted with dichloromethane. The organic phase was washed with water, dried and evaporated to afford the title compound (690 mg, 85%). 1H NMR (400 MHz, DMSO-d6) δ 7.44 (d, J=7.8 Hz, 1H), 7.34 (d, J=8.1 Hz, 1H), 7.10 (t, J=7.6 Hz, 1H), 6.98 (t, J=8.0 Hz, 1H), 3.77 (s, 2H), 3.71 (s, 3H), 2.27 (s, 3H), 2.23 (s, 3H).
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
159 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,3-dimethyl-1H-indol-2-yl)-N-methylmethanamine
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(1,3-dimethyl-1H-indol-2-yl)-N-methylmethanamine
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(1,3-dimethyl-1H-indol-2-yl)-N-methylmethanamine
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(1,3-dimethyl-1H-indol-2-yl)-N-methylmethanamine
Reactant of Route 5
(1,3-dimethyl-1H-indol-2-yl)-N-methylmethanamine
Reactant of Route 6
(1,3-dimethyl-1H-indol-2-yl)-N-methylmethanamine

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